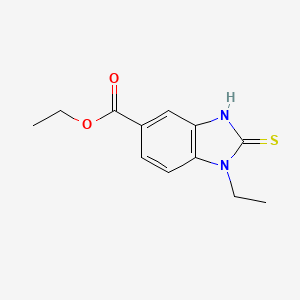

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester

Beschreibung

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester is a benzimidazole derivative featuring:

- Ethyl group at position 1 of the benzimidazole core.

- Mercapto (-SH) group at position 2.

- Ethyl ester at position 5 of the benzene ring.

Benzimidazoles are heterocyclic aromatic compounds with fused benzene and imidazole rings. Substituents on the core structure significantly influence physicochemical properties, reactivity, and biological activity.

Eigenschaften

IUPAC Name |

ethyl 1-ethyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)13-12(14)17/h5-7H,3-4H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWHZYYLDSQVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester typically involves the condensation of o-phenylenediamine with ethyl glyoxalate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as nickel or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups enable various chemical reactions, including:

- Oxidation : The mercapto group can be oxidized to sulfoxides or sulfones.

- Reduction : The ester group can be converted into alcohols.

- Substitution Reactions : Electrophilic substitution can occur on the aromatic ring.

Biology

In biological research, 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester is investigated for its antimicrobial and antiviral properties . The benzimidazole derivatives are known to exhibit diverse pharmacological activities, including:

- Antimicrobial actions against bacteria and fungi.

- Antiviral effects against various viral pathogens.

These properties make it a candidate for developing new therapeutic agents.

Medicine

The compound shows promise in pharmaceutical development , particularly for:

- Anti-inflammatory Activities : It may reduce inflammation through modulation of inflammatory pathways.

- Anticancer Activities : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity Study : A recent investigation demonstrated that derivatives of benzimidazoles, including this compound, exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance.

- Cancer Research : In vitro studies indicated that 1-Ethyl-2-mercapto inhibited the growth of certain cancer cell lines, prompting further exploration into its mechanism of action and potential as an anticancer agent.

- Inflammation Modulation : Research has indicated that compounds similar to 1-Ethyl-2-mercapto can modulate inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key differences among related compounds lie in substituent positions and functional groups. Below is a comparative analysis:

Physicochemical Properties

- Melting Points : Benzimidazole derivatives generally exhibit higher melting points (e.g., 206°C for a related imidazole ester ) due to aromatic stacking.

- Solubility : The ethyl ester enhances lipophilicity, while polar groups (e.g., -OH in ) improve aqueous solubility.

- Reactivity: The mercapto group in the target compound enables disulfide bond formation and redox activity, unlike phenyl or amino substituents .

Pharmaceutical Relevance

- Target Compound: Potential as a protease inhibitor or metal chelator in drug design due to -SH group .

- Ethyl 1-(2-hydroxyethyl) Derivatives : Demonstrated anti-HBV and anti-HCV activity in preclinical studies .

- Grignard-Synthesized Analogs : Used in antihypertensive drugs (e.g., olmesartan intermediates) .

Biologische Aktivität

Overview

1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester is a compound belonging to the benzimidazole family, notable for its diverse biological activities. This compound features an ethyl group, a mercapto group, and an ester functional group, which contribute to its chemical reactivity and potential therapeutic applications.

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

- CAS Number : 295345-27-6

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential in antimicrobial, antiviral, anti-inflammatory, and anticancer applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6 µg/mL |

| S. aureus | 8 µg/mL |

| P. aeruginosa | 10 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Studies have demonstrated its effectiveness against viral infections, with specific emphasis on its ability to inhibit viral replication in cell cultures .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In animal models, it has been observed to reduce inflammation markers significantly. The following table summarizes the anti-inflammatory activity:

| Compound | Inhibition Rate (%) | Reference Drug |

|---|---|---|

| 1-Ethyl-2-mercapto-1H-benzoimidazole | 70% | Indomethacin (50%) |

This data indicates that it may have therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects with IC50 values comparable to established chemotherapeutic agents:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Ehrlich’s Ascites Carcinoma (EAC) | 15 µM |

| Dalton’s Lymphoma Ascites (DLA) | 12 µM |

These results underscore the need for further investigation into its mechanism of action and potential as an anticancer drug .

Case Studies

A notable case study involved the synthesis of derivatives of this compound, which were evaluated for enhanced biological activities. The study highlighted that modifications to the mercapto group significantly influenced the compound's efficacy against various pathogens and cancer cell lines .

Q & A

(Basic) What are the optimal synthetic routes for preparing 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester, and how can intermediates be validated?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the benzimidazole core. Key steps include:

- Alkylation : Ethylation of the imidazole nitrogen using ethyl halides (e.g., 1-(2-chloroethyl) derivatives, as in ) under basic conditions (e.g., K₂CO₃/DMF) .

- Thiol introduction : Mercapto group incorporation via nucleophilic substitution or oxidation-reduction sequences (e.g., using 2-mercapto derivatives in and ) .

- Esterification : Carboxylic acid activation (e.g., ethyl chloroformate) to form the ester moiety (see analogous procedures in and ) .

Validation : Monitor intermediates via TLC, HPLC (), and confirm structures using (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.1–7.4 ppm, as in ) .

(Basic) Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- IR spectroscopy : Identify key functional groups:

- N-H stretching (~3300 cm⁻¹, ), C=O ester (~1700 cm⁻¹), and C-S (~675 cm⁻¹) .

- (CDCl₃): Assign ethyl groups (triplet at δ 1.2–1.4 ppm, quartet at δ 4.1–4.3 ppm) and aromatic protons (multiplet at δ 7.1–7.4 ppm, and ) .

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 387 [M+1] in ) and fragmentation patterns .

(Advanced) How can researchers resolve contradictions in spectral data between synthesized batches?

Methodological Answer:

Contradictions often arise from impurities (e.g., unreacted thiols or ester hydrolysis byproducts) or solvent effects. Strategies include:

- Deuterated solvent trials : Use DMSO-d₆ or CDCl₃ to assess hydrogen bonding interactions () .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in vs. 17) .

- Parallel synthesis validation : Compare with structurally analogous compounds (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate in ) to isolate batch-specific artifacts .

(Advanced) What computational approaches are effective for modeling reaction pathways in synthesizing this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize transition states for alkylation or esterification steps (e.g., ICReDD’s quantum chemical methods in ) .

- Reaction path search algorithms : Use software like GRRM to explore potential intermediates (e.g., 1-methylimidazole derivatives in ) .

- Machine learning : Train models on reaction yield data (e.g., ICReDD’s feedback loop integrating experimental and computational data) .

(Advanced) How can regioselectivity challenges during functionalization of the benzimidazole core be addressed?

Methodological Answer:

- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) for nitrogen protection during alkylation ( and ) .

- Directed metalation : Employ palladium-catalyzed C-H activation (e.g., analogous to 2-methyl-1H-imidazole-4-carbaldehyde synthesis in ) to direct substitutions .

- pH-controlled reactions : Adjust reaction media (e.g., acidic conditions for thiol group stabilization, as in ) .

(Basic) What purification methods ensure high purity for this compound in academic research?

Methodological Answer:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane () .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for ester derivatives, ) .

- HPLC : Employ reverse-phase C18 columns () for final purity validation (>98%, as in ) .

(Advanced) How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- pH stability assays : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C) to identify labile groups (e.g., ester hydrolysis in ) .

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., mp 143–146°C for 2-mercapto derivatives in ) .

- Storage recommendations : Store at <4°C in anhydrous conditions (e.g., analogous to 1-methylimidazole-5-carbonyl chloride in ) .

(Advanced) What strategies are recommended for establishing structure-activity relationships (SAR) with this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace ethyl with methyl groups, and ) and assess bioactivity .

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., benzimidazole-based inhibitors in ) .

- Pharmacophore mapping : Integrate IR and NMR data () with biological assay results to identify critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.